molecular formula C20H25ClN2O2 B13772857 2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride CAS No. 63918-44-5

2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride

Katalognummer: B13772857
CAS-Nummer: 63918-44-5
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: WWNKRYMNNRLGOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride is a complex organic compound with a unique structure that includes a fluorene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride typically involves multiple steps. One common method starts with the preparation of 9H-fluorene-9-carbonyl chloride, which is then reacted with 2-aminoethanol to form the intermediate 2-(2-amino-9H-fluorene-9-carbonyl)oxyethylamine. This intermediate is further reacted with diethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different fluorene derivatives, while substitution reactions could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

63918-44-5

Molekularformel

C20H25ClN2O2

Molekulargewicht

360.9 g/mol

IUPAC-Name

2-(2-amino-9H-fluorene-9-carbonyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-22(4-2)11-12-24-20(23)19-17-8-6-5-7-15(17)16-10-9-14(21)13-18(16)19;/h5-10,13,19H,3-4,11-12,21H2,1-2H3;1H

InChI-Schlüssel

WWNKRYMNNRLGOW-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.